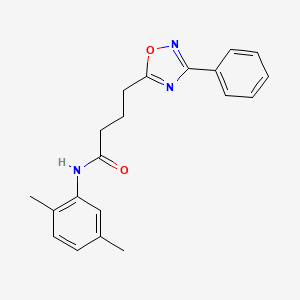

N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

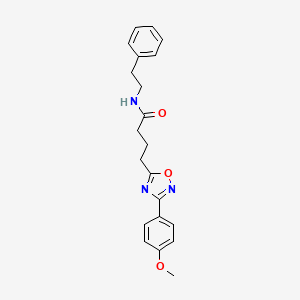

N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, also known as DMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMPO has been shown to possess unique biochemical and physiological properties that make it a valuable tool for studying various biological processes. In

作用机制

N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS). It has been shown to inhibit lipid peroxidation and protect cells from oxidative damage. As a spin trapping agent, N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide reacts with free radicals to form stable adducts that can be detected and analyzed. As a fluorescent probe, N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide binds to proteins and undergoes conformational changes that result in changes in fluorescence intensity.

Biochemical and Physiological Effects:

N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses. N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of ROS. Additionally, N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been shown to protect against ischemia-reperfusion injury in animal models.

实验室实验的优点和局限性

One of the major advantages of N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is its ability to scavenge free radicals and ROS, making it a valuable tool for studying oxidative stress in biological systems. Additionally, N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is readily available and has been extensively studied, making it a reliable tool for scientific research. However, N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

未来方向

There are several future directions for N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide research. One area of interest is the development of new synthetic methods for N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide that can produce higher yields and purer product. Additionally, there is a need for further research into the mechanisms of action of N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and its potential applications in treating diseases associated with oxidative stress. Finally, there is a need for further research into the potential toxicity of N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide and ways to mitigate any adverse effects.

合成方法

The synthesis of N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 2,5-dimethylphenylamine and 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. The synthesis of N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been optimized to produce high yields of pure product, making it readily available for scientific research.

科学研究应用

N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its applications in scientific research. It has been shown to possess antioxidant properties, making it a valuable tool for studying oxidative stress in biological systems. N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has also been used as a spin trapping agent to study free radical reactions in biological systems. Additionally, N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been used as a fluorescent probe to study protein-ligand interactions.

属性

IUPAC Name |

N-(2,5-dimethylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-14-11-12-15(2)17(13-14)21-18(24)9-6-10-19-22-20(23-25-19)16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTGODOGHGPESU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)

![N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)

![N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7693169.png)

![N'-cyclooctylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7693182.png)